3-Bromo-4'-chloro-3'-fluorobenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of halogenated benzophenones, such as 3-Bromo-4'-chloro-3'-fluorobenzophenone, is not explicitly detailed in the provided papers. However, paper discusses the photoinduced homolysis of 2-bromobenzophenones leading to the formation of fluorenones, which suggests that photochemical methods could be used to manipulate the bromine-containing aromatic ketones. This could potentially be applied to the synthesis or modification of this compound.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often investigated using spectroscopic methods. Paper discusses the use of density functional theory (DFT) to calculate the optimized molecular geometries, vibrational frequencies, and thermodynamic properties of similar compounds. This suggests that DFT could be used to predict the molecular structure and properties of this compound.
Chemical Reactions Analysis
The chemical behavior of halogenated phenols, which are structurally related to this compound, is discussed in several papers. Paper examines the formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the oxidation of halogenated phenols, indicating that such compounds can participate in complex chemical reactions under certain conditions. Paper studies the aqueous photochemistry of halogenated phenols, which could be relevant to understanding the reactivity of this compound under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. Paper uses DFT calculations to analyze the vibrational spectra and thermodynamic properties of a related compound, 2-chloro-4-fluorobenzophenone. This approach could be applied to this compound to predict its properties. Additionally, paper discusses the use of a bromobenzoyl-based reagent for the analysis of amino acids and catecholamines, which could suggest potential analytical applications for bromobenzophenones.
Scientific Research Applications
Biodegradation of Diphenyl Ether Derivatives : The bacterium Sphingomonas sp. strain SS3 uses diphenyl ether and its derivatives (including bromo, chloro, and fluoro compounds) as carbon and energy sources. This study highlights the microbial degradation of these compounds, which is significant in environmental bioremediation (Schmidt et al., 1992).
Synthesis and Spectral Analysis : Research on 7-Chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, synthesized from compounds including 2-amino-5-chloro-2'-fluorobenzophenone, reveals the potential applications of these substances in chemical synthesis and analysis (Satheeshkumar et al., 2017).
Conformational Studies of Halogenated Bisbenzyl Phenols : This research examines the crystal structures of compounds like 2,6-bis(3'-bromo-5'-chloro-2'-hydroxybenzyl)-4-fluorophenol, providing insights into the molecular conformations of similar halogenated compounds (Sindt-Josem & Mackay, 1981).
Friedel–Crafts Acylation–Cyclisation Reactions : This study demonstrates the conversion of 4-chloro- and 4-fluoro-phenyl 3-bromophenyl ether into other derivatives through acylation and cyclisation reactions, highlighting a method for creating specific chemical structures (Granoth et al., 1973).
Vibrational Assignment and Thermodynamic Properties : This research uses density functional theory to analyze the vibrational spectra of 2-chloro-4-fluorobenzophenone, illustrating the utility of these compounds in theoretical and computational chemistry (Chaitanya et al., 2011).
Synthesis and Characterization of Fluorinated Compounds : The study focuses on synthesizing and characterizing fluorinated compounds like 4-Bromo-2-fluorobenzaldehyde derivatives, which have applications in chemical synthesis and material science (Jagadhani et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(3-bromophenyl)-(4-chloro-3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHPSYLEVVAHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230901 |
Source
|
Record name | (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951890-60-1 |
Source
|
Record name | (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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